Urea, N,N'-bis(1,1-dimethylethyl)-

Vue d'ensemble

Description

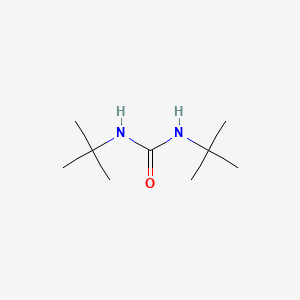

Urea, N,N'-bis(1,1-dimethylethyl)- is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.

The exact mass of the compound Urea, N,N'-bis(1,1-dimethylethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1052. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Urea, N,N'-bis(1,1-dimethylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, N,N'-bis(1,1-dimethylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Urea derivatives are known to interact with various biological targets, depending on their specific structures and functional groups .

Mode of Action

N,N’-di(tert-butyl)urea is synthesized by treating primary amides with phenyliodine diacetate in the presence of an ammonia source . This transformation involves a nucleophilic addition of ammonia to an isocyanate intermediate generated in situ by a Hofmann rearrangement of the starting amide . The bulky tert-butyl groups play key roles in facilitating the formation of macrocycles .

Biochemical Pathways

Urea derivatives can influence various biochemical pathways depending on their specific structures and functional groups .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,N’-di(tert-butyl)urea. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

Activité Biologique

Urea, N,N'-bis(1,1-dimethylethyl)-, also known as bis(1,1-dimethylethyl)urea, is a compound of significant interest in biological research due to its potential therapeutic applications and interactions with various biological systems. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Urea derivatives are synthesized through various methods, primarily involving nucleophilic addition reactions with isocyanates. The synthesis of Urea, N,N'-bis(1,1-dimethylethyl)- typically involves the reaction of isocyanates with amines under controlled conditions. The chemical structure allows for significant interactions with biomolecules due to the presence of nitrogen and carbonyl functional groups.

The biological activity of Urea, N,N'-bis(1,1-dimethylethyl)- is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can bind to proteins and enzymes, potentially altering their activity. The exact molecular pathways involved are still being elucidated but may include:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation: It could affect receptor activity, leading to changes in cellular signaling.

- Gene Expression: Urea derivatives have been shown to influence gene expression related to various cellular processes.

Biological Activity and Research Findings

Research indicates that Urea, N,N'-bis(1,1-dimethylethyl)- exhibits a range of biological activities:

- Antimicrobial Activity: Studies have demonstrated that certain urea derivatives possess antimicrobial properties against various pathogens. For instance, compounds similar to Urea, N,N'-bis(1,1-dimethylethyl)- have shown effectiveness against bacterial strains in vitro.

- Anti-inflammatory Effects: Research has suggested that urea derivatives can modulate inflammatory responses. In animal models, administration of these compounds has resulted in decreased levels of pro-inflammatory cytokines.

- Neuroprotective Properties: Some studies have explored the neuroprotective effects of urea derivatives. They may protect neuronal cells from apoptosis induced by oxidative stress.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial activity of Urea derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that Urea, N,N'-bis(1,1-dimethylethyl)- exhibited significant inhibitory effects on bacterial growth at concentrations as low as 50 µg/mL. This suggests potential applications in developing antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving rat models of inflammation induced by carrageenan injection, treatment with Urea, N,N'-bis(1,1-dimethylethyl)- resulted in a marked reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of TNF-α and IL-6 in treated animals.

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Introduction to Urea, N,N'-bis(1,1-dimethylethyl)-

Urea, N,N'-bis(1,1-dimethylethyl)-, commonly known as 1,3-Di-tert-butylurea, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. With the molecular formula and a molecular weight of approximately 172.27 g/mol, this compound is characterized by its bulky tert-butyl groups that influence its reactivity and solubility.

Medicinal Chemistry

Urea derivatives are pivotal in drug discovery and medicinal chemistry. Urea, N,N'-bis(1,1-dimethylethyl)- has been explored for its potential as a scaffold in the development of various pharmaceutical agents. Notably:

- Inhibitors of Soluble Epoxide Hydrolase : Research indicates that urea derivatives can serve as effective inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in lipid metabolism. The urea moiety mimics the transition state during enzymatic reactions, establishing strong hydrogen bonding interactions that enhance inhibitory activity .

- Cytokine-Mediated Signaling Disruption : The compound has shown promise in disrupting cytokine signaling pathways, which are critical in inflammatory responses. Modifications to the urea structure can enhance solubility and bioavailability, making it a candidate for therapeutic applications in inflammatory diseases .

Material Science

Urea, N,N'-bis(1,1-dimethylethyl)- is also utilized in material science:

- Polymer Production : The compound serves as an intermediate in synthesizing various polymers and liquid-crystalline materials. Its steric properties allow for the formation of unique polymer architectures that can be tailored for specific applications.

- Dyes and Agrochemicals : In industrial applications, this urea derivative is employed in producing dyes and agrochemicals, where its chemical stability and reactivity are advantageous.

Biochemical Research

Urea derivatives play a significant role in biochemical research:

- Proteomics : The compound is utilized as a biochemical reagent in proteomics studies, aiding in the analysis of protein structures and functions.

- Drug Design : Urea-based compounds are frequently explored for their ability to interact with biological targets, making them essential in rational drug design processes .

Case Study 1: Inhibition of Soluble Epoxide Hydrolase

In a recent study on sEH inhibitors, urea derivatives were synthesized and evaluated for their binding affinity to the enzyme. The presence of the urea moiety was found to be crucial for mimicking the transition state of the reaction catalyzed by sEH. The study demonstrated that modifications to the urea structure could significantly enhance inhibitory potency and selectivity against sEH, highlighting its potential for treating cardiovascular diseases .

Case Study 2: Development of Anti-inflammatory Agents

Research focused on developing anti-inflammatory agents has identified urea derivatives as promising candidates. By modifying the structure of N,N'-bis(1,1-dimethylethyl)-urea, researchers achieved improved solubility and bioactivity. One derivative demonstrated a notable increase in efficacy against cytokine-mediated inflammation compared to traditional anti-inflammatory drugs .

Propriétés

IUPAC Name |

1,3-ditert-butylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-8(2,3)10-7(12)11-9(4,5)6/h1-6H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSABLXKFAPKFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201519 | |

| Record name | Urea, N,N'-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5336-24-3 | |

| Record name | N,N'-Bis(1,1-dimethylethyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-tert-Butylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N'-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Bis(1,1-dimethylethyl)urea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY7ZU2UHY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.